(1-Ethoxyvinyl)trimethylstannane

描述

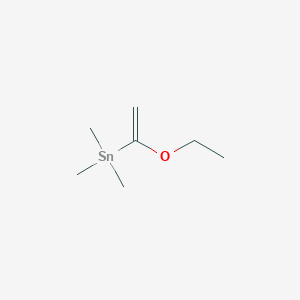

(1-Ethoxyvinyl)trimethylstannane: is an organotin compound with the molecular formula C7H16OSn and a molecular weight of 234.91 g/mol . This compound is characterized by the presence of a vinyl group attached to a tin atom, which is further bonded to an ethoxy group and three methyl groups. It is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxyvinyl)trimethylstannane typically involves the reaction of vinyl stannanes with ethyl vinyl ether under specific conditions. One common method includes the use of bis(triphenylphosphine)palladium(II) chloride as a catalyst in the presence of copper(I) iodide . The reaction is carried out in acetonitrile at 100°C under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

化学反应分析

Types of Reactions: (1-Ethoxyvinyl)trimethylstannane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.

Coupling Reactions: It is commonly used in Stille coupling reactions , where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Such as .

Copper(I) Iodide: Used as a co-catalyst.

Solvents: Acetonitrile, tetrahydrofuran (THF), and ethyl acetate are commonly used solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bonded compound .

科学研究应用

Chemical Synthesis

1.1 Role in Organic Synthesis

(1-Ethoxyvinyl)trimethylstannane is primarily utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is notably employed in Stille coupling reactions, where it reacts with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

1.2 Mechanism of Action

The mechanism involves oxidative addition of the vinyl group to the palladium catalyst, forming a palladium-vinyl intermediate. This intermediate subsequently reacts with organic halides to yield the desired products through reductive elimination, regenerating the palladium catalyst.

1.3 Comparison with Analogues

Compared to similar compounds like (1-Methoxyvinyl)trimethylstannane and (1-Butoxyvinyl)trimethylstannane, this compound exhibits enhanced reactivity due to the influence of the ethoxy group on the electronic properties of the vinyl group.

Biological and Medicinal Applications

2.1 Synthesis of Bioactive Molecules

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive molecules. Its ability to facilitate the formation of α,β-unsaturated ketones makes it valuable in drug development .

2.2 Case Studies

A notable case study includes its use in synthesizing complex natural products and pharmaceutical intermediates. For instance, it has been utilized to create compounds with significant biological activity, showcasing its potential in developing new therapeutic agents .

Industrial Applications

3.1 Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique reactivity allows for the efficient synthesis of polymers and advanced materials, making it valuable for various applications .

3.2 Safety and Handling

Due to its toxicity and potential environmental hazards, appropriate safety measures are essential when handling this compound. It is classified as toxic if swallowed and harmful upon skin contact; thus, protective gear should be worn during its use .

作用机制

The mechanism of action of (1-Ethoxyvinyl)trimethylstannane involves its ability to participate in coupling reactions. The vinyl group attached to the tin atom can undergo oxidative addition with palladium catalysts, forming a palladium-vinyl intermediate. This intermediate then reacts with organic halides to form new carbon-carbon bonds, followed by reductive elimination to regenerate the palladium catalyst .

相似化合物的比较

- (1-Methoxyvinyl)trimethylstannane

- (1-Butoxyvinyl)trimethylstannane

- (1-Isopropoxyvinyl)trimethylstannane

Comparison: Compared to its analogs, (1-Ethoxyvinyl)trimethylstannane offers unique reactivity due to the presence of the ethoxy group. This group influences the electronic properties of the vinyl group, making it more reactive in certain coupling reactions. Additionally, the ethoxy group provides steric hindrance, which can affect the selectivity of the reactions .

生物活性

(1-Ethoxyvinyl)trimethylstannane, also known as tributyl(1-ethoxyvinyl)tin, is an organotin compound that has garnered attention for its diverse applications in organic synthesis, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, toxicity, and potential therapeutic uses.

- IUPAC Name : Tributyl(1-ethoxyethenyl)stannane

- CAS Number : 97674-02-7

- Molecular Formula : C₇H₁₆OSn

- Molecular Weight : 361.2 g/mol

- Topological Polar Surface Area : 9.2 Ų

These properties indicate that this compound is a relatively large organometallic compound with a notable polar surface area, which may influence its interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound can participate in various chemical reactions that are crucial for biological applications:

Toxicity and Safety

Despite its potential applications, this compound and similar organotin compounds are associated with significant toxicity:

- Environmental Impact : Organotins are known to be persistent environmental pollutants that can bioaccumulate in marine organisms, leading to toxic effects on aquatic life . This raises concerns regarding their use in large-scale applications.

- Human Health Risks : Exposure to organotin compounds has been linked to neurotoxicity and endocrine disruption. Studies indicate that they may interfere with hormonal systems and affect reproductive health . Therefore, handling this compound requires strict safety protocols.

Case Study 1: Synthesis of Antiviral Agents

A study reported the use of this compound in synthesizing novel antiviral agents through Stille coupling reactions. The resulting compounds exhibited promising activity against viral infections in vitro, highlighting the potential for developing new antiviral therapies .

Case Study 2: Anticancer Properties

In another investigation, derivatives of this compound were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. Further mechanistic studies suggested that these compounds might disrupt mitochondrial function, leading to cancer cell death .

属性

IUPAC Name |

1-ethoxyethenyl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRBAMDAFZZWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455097 | |

| Record name | (1-Ethoxyethenyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112713-84-5 | |

| Record name | (1-Ethoxyethenyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。